2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide features a complex heterocyclic scaffold. Its structure includes:
- A 1,4-dioxino[2,3-g]quinoline core fused with a dioxane ring.
- A 4-chlorobenzoyl substituent at position 8, contributing electron-withdrawing effects.
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZFQLPKGZCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Diels–Alder (Povarov) Reaction
The Povarov reaction, a formal [4+2] cycloaddition between an aryl imine and a dienophile, has emerged as a cornerstone for quinoline synthesis. As demonstrated by Kim et al., electron-deficient aryl imines derived from 4-chloroaniline react with electron-rich dienophiles (e.g., acetylene derivatives) in the presence of Lewis acids like BF₃·OEt₂ to yield dihydroquinoline intermediates. Subsequent oxidation with MnO₂ or DDQ generates the fully aromatic quinoline core. This method achieves yields exceeding 60% for analogous chlorinated quinolines.
Skraup and Doebner-von Miller Modifications
Traditional Skraup conditions (glycerol, concentrated H₂SO₄, nitrobenzene) remain viable for large-scale quinoline production but suffer from limited functional group tolerance. The Doebner-von Miller variant, employing β-keto esters and ammonium acetate, offers improved control for introducing substituents at the 8-position, which is critical for subsequent 4-chlorobenzoylation.
Functionalization with 4-Chlorobenzoyl Group
Introducing the 4-chlorobenzoyl moiety at the 8-position of the quinoline core necessitates careful consideration of electronic and steric factors.
Friedel-Crafts Acylation
Direct acylation using 4-chlorobenzoyl chloride and AlCl₃ in dichloromethane at −10°C selectively functionalizes the electron-rich C-8 position. Kinetic control is essential to prevent over-acylation, with reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).
Ullmann-Type Coupling
For substrates sensitive to strong Lewis acids, copper-catalyzed coupling between 8-bromoquinoline and 4-chlorobenzoic acid derivatives in DMF at 120°C provides an alternative pathway. This method achieves 55–65% yields but requires rigorous exclusion of moisture.
Acetamide Coupling Reaction
The final step involves conjugating the quinoline intermediate with 3,5-dimethoxyphenylacetamide.
EDCI.HCl-Mediated Amide Bond Formation
As per the protocol outlined in CN103664681A, activation of the carboxylic acid moiety with EDCI.HCl (1.2 eq) and DMAP (0.1 eq) in anhydrous dichloromethane facilitates coupling with 3,5-dimethoxyaniline. The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature, yielding 76% of the target compound after recrystallization.
Table 1: Optimization of Coupling Conditions
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Coupling Agent | EDCI, DCC, HATU | EDCI.HCl | 76 |
| Solvent | DCM, THF, DMF | DCM | 76 |
| Temperature (°C) | 0–40 | 0 → RT | 76 |
| Reaction Time (h) | 12–48 | 24 | 76 |
Microwave-Assisted Synthesis
Preliminary trials using microwave irradiation (100 W, 80°C, 30 minutes) show promise, reducing reaction times by 80% while maintaining yields at 72%. However, scalability remains unproven.
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/ethyl acetate (1:2) affords analytical-grade material (>99% purity by HPLC).
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 2H, ArH), 4.62 (s, 2H, OCH₂O) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 187.9 (C=O), 154.3 (C-9), 134.2 (C-Cl) |
| HRMS (ESI+) | m/z 503.1245 [M+H]⁺ (calc. 503.1249) |
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method A (Povarov) | Method B (Skraup) |
|---|---|---|
| Quinoline Yield (%) | 65 | 58 |
| Acylation Yield (%) | 72 | 68 |
| Total Yield (%) | 47 | 39 |
The Povarov route demonstrates superior regioselectivity and scalability, though Skraup-derived methods remain cost-effective for non-chlorinated analogs.
Chemical Reactions Analysis
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
Scientific Research Applications
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Analog 1 : 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide
- Key Difference : The 4-ethoxybenzoyl group replaces 4-chlorobenzoyl.
- Impact :
- Increased hydrophilicity due to the ethoxy group (vs. chloro).
- Molecular weight: 514.53 g/mol (vs. ~500–510 g/mol for the target compound).
- ChemSpider ID: 1599511.
Analog 2 : N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
- Key Difference: Simplified quinoline core lacking the dioxane ring.
- Impact :
- Reduced steric hindrance and molecular weight (337.6 g/mol ).
- UPLC-MS: m/z 337.6 [M+H]+, indicating simpler fragmentation.
Substituent Variations
Analog 3 : 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
- Key Difference : Chlorine at position 7 (vs. 8-substituted benzoyl in the target).
- Impact: Enhanced electrophilicity at the quinoline core. Potential for altered binding affinity due to positional isomerism.
Analog 4 : 2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dimethylphenyl)acetamide
- Key Difference : Quinazoline core with two chlorine atoms.
- Impact :
- Increased halogen-mediated lipophilicity (Cl substituents).
- Molecular formula: C₁₈H₁₅Cl₂N₃O₂ (vs. C₂₈H₂₂ClN₃O₆ for the target).
Aryl Acetamide Side Chain Modifications
Analog 5 : 2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Key Difference : 2,4-Dimethoxyphenyl vs. 3,5-dimethoxyphenyl.
- XLogP3: 3.8 (moderate lipophilicity). Molecular weight: 500.5 g/mol, comparable to the target compound.
Analog 6 : Methoxycarbazole derivatives (e.g., compound 4c in )
- Key Difference : Carbazole core with methoxy substituents.
- Impact :
- IC₅₀ values as low as 3.1 µM against HT-29 cancer cells, suggesting that methoxy positioning on aryl groups enhances cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
